8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. One common approach is the Groebke–Blackburn–Bienaymé multicomponent reaction, which is used for the one-pot synthesis of fused heterocyclic compounds from readily available aldehyde, isocyanide, and amidine building blocks . This reaction can be performed under various conditions, including solvent-free or microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
Scientific Research Applications
8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving extracellular signal-regulated kinases (ERK1/2) and the MAP kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-diones: These compounds have similar heterocyclic structures and are known for their biological activities.
Thiazole-based hybrids: These compounds also feature fused heterocyclic systems and have been studied for their antibacterial properties.
Uniqueness
What sets 8-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide apart is its specific combination of functional groups and the benzoxadiazocine core, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H22ClN3O3S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-9-11-18(31-2)12-10-16)22(19-14-15(26)8-13-20(19)32-25)28-24(33)29(25)17-6-4-3-5-7-17/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33) |
InChI Key |
WJSBSGIBVNZEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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